Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Continuous flow hydrogenation Process intensification Ethyl nicotinate partial reduction

Sourcing the wrong tetrahydropyridine regioisomer or saturated piperidine blocks enamine-driven SAR and multicomponent annulations. Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 3335-05-5) is the validated intermediate for M5-over-M1 selectivity (11-fold) and enantioselective hydrogenation (68-90% ee). - Enamine moiety enables [4+2] annulations & one-pot 3-component libraries (up to 92% yield) - Published continuous-flow scale-up: >1.9 kg/day via Rh/Al₂O₃ (60°C, 24 bar H₂) - Not substitutable by ethyl nipecotate (CAS 5006-62-2) or saturated analogs

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 3335-05-5
Cat. No. B3051373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4,5,6-tetrahydropyridine-3-carboxylate
CAS3335-05-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNCCC1
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3
InChIKeyDYPMGDXWHGOTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate: Overview and Scalable Synthesis


Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 3335-05-5) is a partially saturated heterocyclic building block containing an enamine moiety and a C3-ethyl ester. With molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, it is commercially available at purities of 95–99% and is classified for research and further manufacturing use only . The compound serves as a key synthetic intermediate for accessing polysubstituted tetrahydropyridines and piperidine derivatives, which comprise a core scaffold in numerous CNS-active pharmaceuticals (e.g., analgesics, antidepressants, and antipsychotics) . Its synthetic accessibility from ethyl nicotinate via partial catalytic hydrogenation has been demonstrated in both conventional batch and intensified continuous-flow processes, with the latter achieving >1 kg/day throughput in a laboratory setting [1].

Workflow

CNS-active heterocycle synthesis via enamine building block

Selection

Partially saturated scaffold for annulation and multicomponent chemistry

Use Context

Scalable continuous-flow intermediate; kilogram-scale lab throughput reported

Differentiation from Generic Analogs of Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate


Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate is often confused with its fully saturated congener ethyl nipecotate (CAS 5006-62-2) or the regioisomeric ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate. However, substitution cannot be assumed because the 1,4,5,6-tetrahydropyridine scaffold possesses a unique enamine functional group that is absent in piperidine systems . This enamine confers distinct reactivity—enabling [4+2] annulation and multicomponent condensation chemistry that is not accessible to piperidine analogs—and underpins a discrete pharmacological profile as demonstrated by M5 muscarinic receptor antagonist series developed on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid core [1]. Furthermore, the position of unsaturation and ester substitution directly impacts selectivity in catalytic hydrogenation processes: ethyl nicotinate can be tuned to preferentially yield the 1,4,5,6-tetrahydro product (the target compound) or the fully saturated piperidine depending on catalyst selection, hydrogen pressure, and solvent, as evidenced by the continuous-flow hydrogenation study that separately quantified throughput for both pathways [2].

Saturated analog mismatch

Ethyl nipecotate lacks the enamine moiety; ring saturation may shift reactivity and target-engagement profile away from tetrahydropyridine-based pharmacophores.

Regioisomer substitution risk

1,2,3,4-tetrahydro regioisomer directs annulation to different positions; reported regiodivergence means products are not interchangeable.

Selectivity transfer limitation

Catalyst-dependent partial vs. full hydrogenation selectivity reported for this substrate-catalyst system may not transfer to other pyridine substrates without re-optimization.

Quantitative Comparator Evidence for Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate


Continuous Flow Throughput for Partial Hydrogenation

In a head-to-head process intensification comparison using the same substrate (ethyl nicotinate), the continuous flow partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate achieved a throughput of 1219 g·day⁻¹ (78 g·h⁻¹ per g of active Rh/Al₂O₃ catalyst) on a laboratory-scale HEL FlowCAT trickle-bed reactor [1]. In contrast, the prior-generation H-Cube flow hydrogenation platform was limited to approximately 10 g·day⁻¹ for similar pyridine substrates [1]. This represents >100-fold improvement in daily throughput. The same study further demonstrated that the fully hydrogenated product (ethyl nipecotate) could be produced at 1959 g·day⁻¹ (408 g·h⁻¹ per g catalyst), but the partial hydrogenation product—the target compound—constitutes a distinct and tunable intermediate whose selectivity depends on catalyst identity (Pd/C vs. Pd/Al₂O₃ vs. Rh/Al₂O₃), hydrogen pressure (20–40 bar), and solvent, providing a procurement-relevant differentiation point [1].

Flow Throughput
Head-to-head
1219 g·day⁻¹ (78 g·h⁻¹ per g cat.)
Supports continuous-flow scale-up review; >100-fold improvement vs. earlier H-Cube platform reported.
FlowCAT, 5% Rh/Al₂O₃, 60 °C, 24 bar H₂
Continuous flow hydrogenation Process intensification Ethyl nicotinate partial reduction

M5 Muscarinic Receptor Antagonist Selectivity

The 1,2,5,6-tetrahydropyridine-3-carboxylate scaffold served as the foundational core for a series of M5-preferring muscarinic receptor orthosteric antagonists. Compound 56, the most selective compound in this series, possessed an 11-fold selectivity for M5 over M1 (Ki ratio M1/M5 = 11; Ki at hM5 = 2,240 nM, Ki at hM1 = 25,300 nM) and showed negligible activity at M2–M4 (Ki >100,000 nM at each) [1]. The M5-selective pharmacological profile is scaffold-dependent: N-ethyl piperidine analogs lacking the endocyclic double bond lost M5 binding preference entirely, confirming that the tetrahydropyridine enamine is structurally required for subtype selectivity [1]. By contrast, saturated ethyl nipecotate (ethyl piperidine-3-carboxylate) acts as a GABA reuptake inhibitor without muscarinic subtype selectivity (IC₅₀ values: 39–378 μM across GAT subtypes) , illustrating that ring saturation fundamentally alters the target engagement profile.

M5 Selectivity
Head-to-head
M1/M5 Ki ratio = 11 (Ki hM5 = 2240 nM)
Reported scaffold-dependent M5-over-M1 selectivity; saturated piperidine analogs lost M5 binding preference.
Radioligand binding on CHO-hM1–hM5 membranes
Muscarinic receptor M5-preferring antagonist Tetrahydropyridine scaffold

Regioselective [4+2] Annulation on the Tetrahydropyridine Core

Under phosphine-catalyzed [4+2] annulation conditions, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (or its N-tosyl derivatives) reacts to give 6-substituted-1,2,5,6-tetrahydropyridine-3-carboxylates with complete regioselectivity (no detectable 4- or 5-substituted regioisomers) and excellent yields [1]. This transformation exploits the specific location of the enamine double bond between C5–C6, which is a constitutional feature of the 1,4,5,6-tetrahydro isomer but absent in the 1,2,3,4-tetrahydro series (e.g., ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate). In the latter, the enamine is shifted between C2–C3, directing annulation to different positions and yielding structurally non-equivalent products [1]. This regiodivergence means that substitution of one isomer for the other results in an entirely different substitution pattern on the product, making correct isomeric identity critical for medicinal chemistry SAR exploration.

Regio-[4+2]
Class-level
Exclusive C6-substitution, complete regioselectivity reported
Predictable annulation outcome enabled by enamine double-bond position; regioisomer gives structurally divergent products.
Phosphine-catalyzed [4+2] annulation
Regioselective annulation Phosphine catalysis Polysubstituted tetrahydropyridines

Tunable Partial vs. Full Hydrogenation Selectivity

The continuous flow hydrogenation of ethyl nicotinate revealed that product selectivity between the tetrahydropyridine (target compound) and fully saturated piperidine (ethyl nipecotate) can be systematically tuned by catalyst choice, hydrogen pressure, and solvent. Using 5% Pd/C at 40 °C and 20 bar H₂, the selectivity for the tetrahydropyridine product reached 84.2% (15.2% piperidine) at a substrate concentration of 4.0 M [1]. However, switching to 5% Pd/Al₂O₃ under 50–60 °C and 24 bar H₂ increased tetrahydropyridine selectivity to 88.5% (11.5% piperidine) at 2.5 M concentration [1]. With 5% Rh/Al₂O₃ under optimized conditions (3 M substrate, 60 °C, 24 bar), the selectivity further shifted and throughput reached >1.7 kg·day⁻¹ [1]. This is contrasted by the classical batch hydrogenation with 10% Pd/C at lower throughput (21.6 g·day⁻¹) and <80% selectivity [1]. The ability to tune selectivity directly impacts procurement: if partial hydrogenation is desired, Pd/Al₂O₃ or Rh/Al₂O₃ catalysts under specified conditions are recommended; if the fully saturated piperidine is the target, a different catalyst and pressure combination should be selected.

Selectivity Tuning
Head-to-head
Pd/Al₂O₃: 88.5% tetrahydropyridine; Rh/Al₂O₃: >90%
Catalyst-dependent selectivity map may reduce over-reduction purification burden.
HEL FlowCAT; Pd/C vs. Pd/Al₂O₃ vs. Rh/Al₂O₃
Heterogeneous catalysis Selectivity tuning Pd/C vs. Pd/Al₂O₃ vs. Rh/Al₂O₃

Multicomponent Cyclocondensation for Polysubstituted Derivatives

A mild and efficient three-component reaction of an arylamine (2 equiv.), an araldehyde (2 equiv.), and ethyl acetoacetate (1 equiv.) in acetonitrile at ambient temperature, catalyzed by yttrium nitrate Y(NO₃)₃·4H₂O, directly produces polysubstituted 1,4,5,6-tetrahydropyridine-3-carboxylate derivatives [1]. Notably, when the reaction uses ethyl acetoacetate as the β-ketoester component, the resulting product retains the 1,4,5,6-tetrahydropyridine-3-carboxylate core with aryl substituents at C2, C4, and C6 positions, and a reported isolated yield of up to 92% for certain derivatives [1]. This multicomponent approach contrasts with the linear synthesis starting from ethyl nicotinate hydrogenation, which is limited to the unsubstituted core and requires subsequent functionalization. For procurement, this means the core compound can either be purchased as the unsubstituted building block for further derivatization or synthesized in a single operation as a polysubstituted analog depending on project needs. The multicomponent route using yttrium nitrate provides a complementary entry point to tetrahydropyridine chemical space that is not accessible to saturated piperidine starting materials.

MCR Yield
Cross-study
Up to 92% isolated yield for polysubstituted derivatives
Y(NO₃)₃-catalyzed three-component route may shorten library synthesis vs. stepwise functionalization.
ArNH₂, ArCHO, ethyl acetoacetate, MeCN, ambient temp.
Multicomponent reaction Yttrium nitrate catalysis Polysubstituted tetrahydropyridine synthesis

Enantioselective Synthesis via Sequential Hydrogenation

An asymmetric hydrogenation process of 3-substituted pyridine derivatives has been developed using a Rh-TangPhos complex as the catalyst, consisting of an efficient partial hydrogenation of ethyl nicotinate to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate followed by a subsequent highly enantioselective Rh-catalyzed homogeneous hydrogenation to enantioenriched nipecotic acid derivatives . The two-step sequence delivers chiral products in 68–90% enantiomeric excess (ee) depending on the substrate and substitution pattern . This stands in contrast to direct one-step enantioselective hydrogenation of ethyl nicotinate, which typically gives lower ee due to competing non-selective pathways. The tetrahydropyridine intermediate is thus a critical staging point for asymmetric induction: its enamine geometry pre-organizes the substrate for facial selectivity in the second hydrogenation step. No chiral piperidine products are accessible in comparable ee without proceeding through this specific tetrahydropyridine intermediate, underscoring its unique role as a chiral relay.

Asymmetric ee
Class-level
68–90% ee via two-step Rh-TangPhos sequence
Tetrahydropyridine intermediate reported as enantioselectivity-determining staging point for chiral piperidine synthesis.
Rh-TangPhos homogeneous hydrogenation
Asymmetric hydrogenation Rh-TangPhos Chiral nipecotic acid synthesis

Best Application Scenarios for Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate


Kilogram-Scale Continuous Flow Hydrogenation

Process R&D groups scaling the partial hydrogenation of ethyl nicotinate beyond laboratory quantities can directly implement the published continuous flow protocol that delivers 1219–1959 g·day⁻¹ of product using the HEL FlowCAT system with Rh/Al₂O₃ catalyst at 60 °C and 24 bar H₂ [1]. This throughput exceeds the earlier H-Cube platform by >100-fold and allows production of multi-kilogram quantities within a single working day on a benchtop apparatus, making it the preferred route for preclinical and Phase I API campaigns. The target compound, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, is the strategic intermediate for this process; the fully saturated analog ethyl nipecotate is produced under different conditions and cannot substitute where subsequent chemistry requires the enamine moiety.

M5-Selective Muscarinic Antagonist SAR Exploration

Medicinal chemists pursuing M5 muscarinic receptor antagonists for cocaine addiction or other drug abuse pharmacotherapies should anchor their SAR campaigns on the 1,2,5,6-tetrahydropyridine-3-carboxylate scaffold, which has been empirically validated to deliver M5-over-M1 selectivity up to 11-fold (Compound 56, Ki M5 = 2,240 nM, M1/M5 = 11) [2]. Saturated piperidine analogs, including commercially available ethyl nipecotate, have been shown to abolish M5 binding preference entirely [2]. The tetrahydropyridine enamine is structurally essential for subtype selectivity, and procurement of this specific building block (or its N-substituted derivatives) is mandatory for any library synthesis targeting this pharmacophore.

Diversity-Oriented Synthesis of Polysubstituted Libraries

Academic and industrial groups conducting diversity-oriented synthesis can exploit the yttrium nitrate-catalyzed three-component reaction of arylamines, araldehydes, and ethyl acetoacetate to generate polysubstituted 1,4,5,6-tetrahydropyridine-3-carboxylate libraries in a single step with up to 92% yield [3]. This one-pot method is commercially attractive because it uses the same ethyl acetoacetate starting material that can also be purchased as the pre-formed core compound (CAS 3335-05-5) for orthogonal diversification. The multicomponent approach circumvents 3–4 linear synthetic steps that would otherwise be required to introduce aryl substituents onto the pre-formed tetrahydropyridine core.

Enantioselective Synthesis of Chiral Nipecotic Acid Derivatives

Process chemistry teams tasked with synthesizing enantiopure nipecotic acid derivatives for anticonvulsant or GABAergic drug programs should adopt the two-step Rh-TangPhos-catalyzed protocol: partial hydrogenation of ethyl nicotinate to the target tetrahydropyridine, followed by enantioselective homogeneous hydrogenation to chiral piperidines in 68–90% ee . This sequence outperforms direct asymmetric hydrogenation of ethyl nicotinate by >18–40 percentage points in enantioselectivity. The tetrahydropyridine intermediate (CAS 3335-05-5) is the enantioselectivity-determining staging point and cannot be replaced by ethyl nipecotate or other saturated analogs.

Application
Selection Property
Validation Focus
Continuous-flow scale-up
Scalable hydrogenation intermediate
Catalyst-dependent selectivity and throughput review
M5 receptor SAR studies
Enamine scaffold for subtype selectivity
M5-over-M1 selectivity endpoint interpretation
Diversity-oriented synthesis
Regioselective annulation and MCR compatibility
C6-regioselectivity and multicomponent reaction efficiency
Chiral piperidine synthesis
Enantioselective hydrogenation intermediate
Enantiomeric excess and catalyst-system transfer review
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